2-(3-Bromo-2-ethylphenyl)ethanamine
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Overview
Description
2-(3-Bromo-2-ethylphenyl)ethanamine is an organic compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . It is a derivative of ethanamine, where the ethyl group is substituted with a 3-bromo-2-ethylphenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-ethylphenyl)ethanamine typically involves the bromination of 2-ethylphenyl ethanamine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-ethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-ethylphenyl ethanamine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-ethylphenyl ethanamine.
Substitution: Formation of various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2-ethylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-ethylphenyl)ethanamine involves its interaction with various molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ethanamine moiety can act as a nucleophile in various reactions. The compound’s reactivity is influenced by the electronic effects of the bromo and ethyl groups, which can modulate its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-2-methylphenyl)ethanamine: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Chloro-2-ethylphenyl)ethanamine: Similar structure but with a chloro group instead of a bromo group.
2-(3-Bromo-2-ethylphenyl)propylamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-(3-Bromo-2-ethylphenyl)ethanamine is unique due to the presence of both a bromo and an ethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical syntheses and applications.
Properties
Molecular Formula |
C10H14BrN |
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Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(3-bromo-2-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrN/c1-2-9-8(6-7-12)4-3-5-10(9)11/h3-5H,2,6-7,12H2,1H3 |
InChI Key |
DDDJRYSXUDWCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Br)CCN |
Origin of Product |
United States |
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